molecular formula C8H4Br2F2N2 B2779971 4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole CAS No. 2366994-44-5

4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole

Cat. No.: B2779971
CAS No.: 2366994-44-5
M. Wt: 325.939
InChI Key: ZZURSWGFGGYQCC-UHFFFAOYSA-N
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Description

4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole is a heterocyclic compound that contains both bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole typically involves the introduction of bromine and difluoromethyl groups into the benzimidazole ring. One common method involves the reaction of 2-(difluoromethyl)benzimidazole with bromine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of benzimidazole derivatives with different functional groups.

Scientific Research Applications

4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which 4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl bromodifluoroacetate: This compound also contains bromine and difluoromethyl groups and is used in similar synthetic applications.

    4-Bromo-2,6-difluorobenzonitrile: Another compound with bromine and fluorine atoms, used in organic synthesis.

    4-Bromomethyl-2-biphenylcarbonitrile: Contains a bromomethyl group and is used in the synthesis of various organic compounds.

Uniqueness

4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole is unique due to the presence of both bromine and difluoromethyl groups on the benzimidazole ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

4-bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F2N2/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZURSWGFGGYQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(N2)C(F)(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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